molecular formula C14H15N3O2S B10948062 (5Z)-5-(pyridin-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one

(5Z)-5-(pyridin-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one

Cat. No.: B10948062
M. Wt: 289.35 g/mol
InChI Key: IPJRERLDWOZBLJ-WQLSENKSSA-N
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Description

5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: is a heterocyclic compound that features a unique combination of a pyridine ring, a tetrahydrofuran moiety, and an imidazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of an imidazolone derivative with a pyridine aldehyde under specific conditions. One common method involves the use of N,N-dialkylformamide acetals as intermediates . The reaction is usually carried out in the presence of molecular sieves to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolone ring, potentially converting it to a dihydroimidazole derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitronium ions (NO2+) can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Brominated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology: In biological research, derivatives of this compound have been investigated for their potential as fluorescent probes and sensors. The presence of the pyridine and imidazolone moieties can interact with various biomolecules, making it useful in bioimaging and diagnostic applications .

Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly as potential antimalarial agents. The structural similarity to known bioactive molecules suggests that it could be further developed into therapeutic agents .

Industry: In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions makes it useful in catalysis and material science .

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with molecular targets through its functional groups. The pyridine ring can coordinate with metal ions, while the imidazolone core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the tetrahydrofuran moiety and the specific arrangement of functional groups in 5-[(Z)-1-(2-PYRIDYL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE distinguishes it from other similar compounds. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

(5Z)-3-(oxolan-2-ylmethyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H15N3O2S/c18-13-12(8-10-4-1-2-6-15-10)16-14(20)17(13)9-11-5-3-7-19-11/h1-2,4,6,8,11H,3,5,7,9H2,(H,16,20)/b12-8-

InChI Key

IPJRERLDWOZBLJ-WQLSENKSSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=CC=CC=N3)/NC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CC=CC=N3)NC2=S

Origin of Product

United States

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